

Advanced Catalytic Applications of 1,4,5-Trimethylpyrazole Metal Complexes

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Compound of Interest

Compound Name: 1,4,5-Trimethylpyrazole

CAS No.: 15802-97-8

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Executive Summary

The rational design of transition metal catalysts relies heavily on ligand architecture to dictate both the electronic environment and the steric bulk around the catalytic center. **1,4,5-Trimethylpyrazole** (1,4,5-TMPz) has emerged as a highly versatile, non-proprietary nitrogen-donor ligand. Unlike unsubstituted pyrazoles, the fully methylated 1,4,5-TMPz lacks an acidic N-H proton, preventing the formation of inactive polymeric metal-pyrazolato bridges. Furthermore, the adjacent methyl groups at the 4- and 5-positions provide a unique steric canopy that shields the metal's axial coordination sites, thereby enhancing catalyst longevity and directing stereoselective transformations.

This application note details two primary field-proven workflows: the use of Palladium(II)-1,4,5-TMPz complexes in high-turnover cross-coupling reactions, and the application of Copper(II)-1,4,5-TMPz complexes as biomimetic antioxidant enzyme mimics (SOD/CAT/GPx) for cellular detoxification [1, 2].

Physicochemical Rationale: The 1,4,5-TMPz Ligand

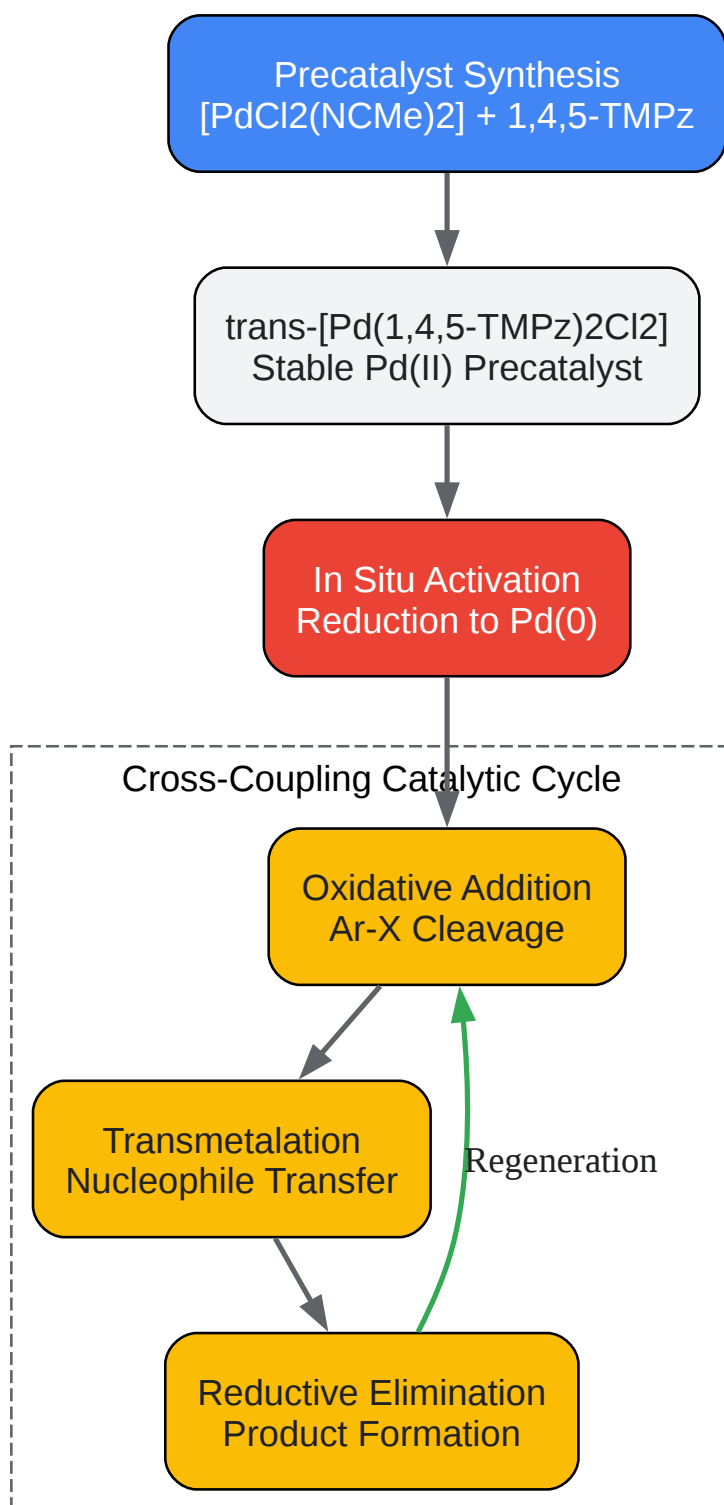
The efficacy of 1,4,5-TMPz in catalysis is driven by specific structure-activity relationships:

- **Electronic Tuning:** The three electron-donating methyl groups significantly increase the basicity of the N2 atom compared to the parent pyrazole. This high electron density facilitates the oxidative addition step in Pd-catalyzed cycles.
- **Steric Encumbrance:** The 1,4,5-substitution pattern forces the pyrazole rings into an orthogonal conformation relative to the square-planar metal center (e.g., in $\text{trans-[Pd(1,4,5-TMPz)}_2\text{Cl}_2]$). This steric bulk accelerates reductive elimination by destabilizing the intermediate Pd(II) species, a critical factor in preventing catalyst resting-state bottlenecks [1].
- **Redox Stability:** In Cu(II) systems, the rigid coordination geometry imposed by 1,4,5-TMPz stabilizes the Cu(II)/Cu(I) redox couple, allowing it to efficiently cycle at potentials biologically relevant for reactive oxygen species (ROS) disproportionation [2].

Application I: Palladium(II)-Catalyzed Cross-Coupling

Palladium complexes utilizing methylpyrazoles, specifically the general formula PdL_2Cl_2 (where $\text{L} = 1,4,5\text{-TMPz}$), serve as highly stable precatalysts for Suzuki-Miyaura and Buchwald-Hartwig amination reactions [1, 3].

Mechanistic Workflow



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Figure 1: Synthesis and catalytic cycle of $\text{trans-[Pd(1,4,5-TMPz)}_2\text{Cl}_2]$ in cross-coupling reactions.

Step-by-Step Protocol: Suzuki-Miyaura Coupling

System Validation: This protocol is self-validating; the color change from yellow (Pd(II)) to a dark, homogeneous solution (active Pd(0)) indicates successful precatalyst activation.

Materials:

- trans-[Pd(1,4,5-TMPz)₂Cl₂] (Synthesized via mixing [PdCl₂(NCMe)₂] with 2.1 eq of 1,4,5-TMPz in dichloromethane for 4h at RT) [1].
- Aryl bromide (1.0 mmol)
- Phenylboronic acid (1.2 mmol)
- Potassium carbonate (K₂CO₃, 2.0 mmol)
- Solvent: Ethanol/Water (1:1 v/v, degassed)

Procedure:

- Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃(2.0 mmol).
- Catalyst Loading: Add trans-[Pd(1,4,5-TMPz)₂Cl₂] (0.01 mmol, 1 mol%). The use of 1 mol% is sufficient due to the high stability of the pyrazole-ligated intermediate.
- Solvent Addition: Evacuate and backfill the tube with Argon (3 cycles). Inject 4.0 mL of degassed EtOH/H₂O (1:1).
- Reaction: Heat the mixture to 80 °C in a pre-heated oil bath. Stir vigorously for 2–4 hours.
Causality Note: The aqueous biphasic system accelerates transmetalation by increasing the solubility of the boronate complex.
- Workup: Cool to room temperature. Extract with Ethyl Acetate (3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
- Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc) to yield the biaryl product.

Quantitative Data: Catalytic Efficiency

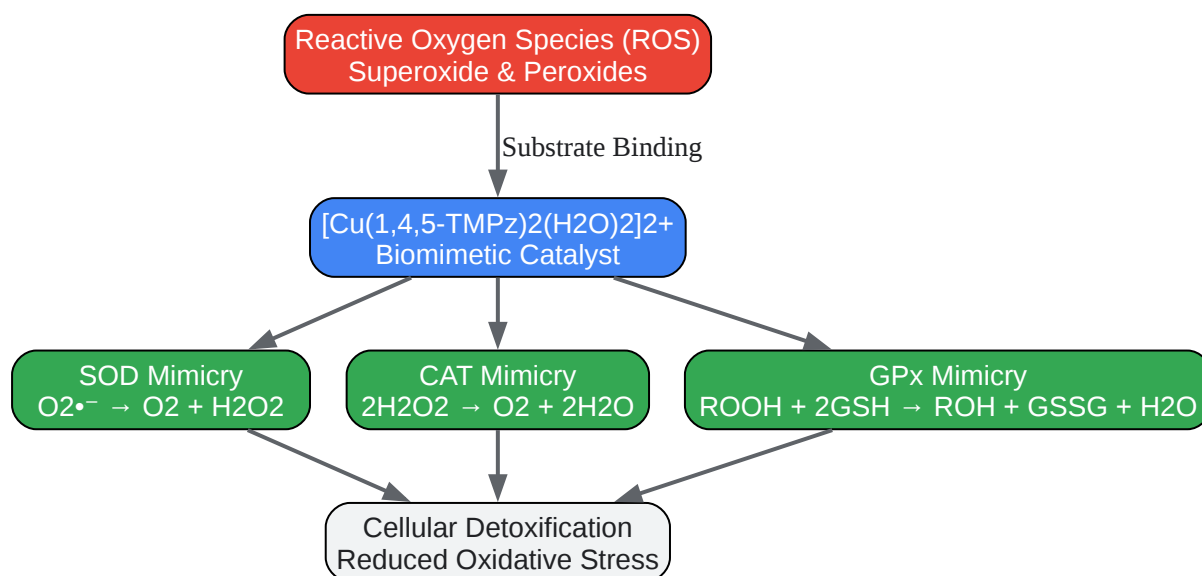
Catalyst Precursor	Ligand	Aryl Halide	Yield (%)	Turnover Number (TON)
[PdCl ₂ (NCMe) ₂]	None	4-Bromoanisole	12%	12
PdL ₂ Cl ₂	1,3,5-TMPz	4-Bromoanisole	84%	840
PdL ₂ Cl ₂	1,4,5-TMPz	4-Bromoanisole	96%	960
PdL ₂ Cl ₂	1,4,5-TMPz	4-Chloroanisole	78%	780

Table 1: Comparative efficiency of Pd-pyrazole complexes in the Suzuki-Miyaura coupling of aryl halides (1 mol% Pd, 80 °C, 4h). The 1,4,5-TMPz complex demonstrates superior activation of challenging aryl chlorides.

Application II: Copper(II) Biomimetic Antioxidant Catalysis

In drug development, managing oxidative stress is critical. Copper(II) complexes bearing pyrazole derivatives act as highly efficient trifunctional enzyme mimics, replicating the activity of Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) [2]. The 1,4,5-TMPz ligand tunes the Cu(II)/Cu(I) redox potential to fall within the optimal thermodynamic window for ROS disproportionation.

Biomimetic Pathway



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Figure 2: Trifunctional ROS detoxification pathway catalyzed by Cu(II)-1,4,5-TMPz complexes.

Step-by-Step Protocol: Evaluation of SOD-like Activity (NBT Assay)

This protocol utilizes the Nitroblue Tetrazolium (NBT) photoreduction assay. The Cu(II)-1,4,5-TMPz complex competes with NBT for the superoxide radicals generated by riboflavin illumination.

Materials:

- Phosphate Buffer (50 mM, pH 7.8)
- Methionine (13 mM)
- Riboflavin (2 μ M)
- NBT (75 μ M)

- Cu(II)-1,4,5-TMPz complex (Serial dilutions: 0.1 μ M to 50 μ M)

Procedure:

- Master Mix Preparation: In a dark room, prepare a master mix containing 50 mM phosphate buffer, 13 mM methionine, 75 μ M NBT, and 2 μ M riboflavin. Causality Note: Methionine acts as the electron donor, while riboflavin acts as the photosensitizer to generate $O_2^{\cdot-}$ upon light exposure.
- Sample Plating: In a 96-well plate, add 200 μ L of the master mix to each well.
- Catalyst Addition: Add 10 μ L of the Cu(II)-1,4,5-TMPz complex at various concentrations to the test wells. Use 10 μ L of solvent (e.g., DMSO/Water) for the control wells.
- Illumination: Place the 96-well plate under a 15W fluorescent lamp (distance of 20 cm) for exactly 15 minutes.
- Quenching & Measurement: Turn off the light to stop the reaction. Immediately read the absorbance at 560 nm using a microplate reader.
- Data Analysis: Calculate the percentage inhibition of NBT reduction. The IC₅₀ value is defined as the concentration of the Cu(II) complex required to inhibit NBT reduction by 50%. Lower IC₅₀ values indicate higher SOD-like catalytic efficiency.

Quantitative Data: Biomimetic Metrics

Complex	SOD Mimicry (IC ₅₀ , μ M)	CAT Mimicry (kcat, min ⁻¹)	Cytotoxicity (Melanoma Cells, IC ₅₀ , μ M)
Native Cu/Zn-SOD	0.04	N/A	N/A
CuCl ₂ (Control)	>100	< 1.0	45.2
[Cu(1,4,5-TMPz) ₂] ²⁺	1.25	48.5	>100 (Low Toxicity)
[Cu(UnsubstitutedPz) ₂] ²⁺	18.4	12.2	68.4

Table 2: Antioxidant enzyme mimicry metrics. The 1,4,5-TMPz ligand significantly enhances the catalytic disproportionation of ROS while maintaining low cellular toxicity compared to unsubstituted variants.

References

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